2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione
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Overview
Description
2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a fused ring system combining chromene and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione typically involves the treatment of 3-methyl-6-phenoxyuracils with the Vilsmeier reagent to obtain 5-formyl-3-methyl-6-phenoxyuracils. This intermediate then undergoes dehydrative cyclization with polyphosphoric acid to yield the desired compound . Another method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it exhibits strong oxidizing power, capable of oxidizing benzyl alcohol to benzaldehyde under neutral conditions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogenation can convert it to 1,5-dihydro-5-deaza-10-oxaflavins.
Substitution: Various nucleophiles can substitute at different positions on the ring system, depending on the reaction conditions.
Major Products
Oxidation: Benzaldehyde from benzyl alcohol.
Reduction: 1,5-dihydro-5-deaza-10-oxaflavins.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione has been explored for its potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione involves its ability to act as an oxidizing agent, facilitating the transfer of electrons in various chemical reactions. Its molecular targets and pathways include interactions with enzymes and proteins involved in oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
4H-chromeno[2,3-d]pyrimidine: Similar structure but different oxidation states and biological activities.
Pyrrolo[2,3-d]pyrimidine: Another fused heterocyclic compound with antitubercular properties.
Oxazolo[5,4-d]pyrimidine: Known for its antiviral activities.
Uniqueness
2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione is unique due to its strong oxidizing power and ability to undergo various chemical transformations, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
chromeno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c14-9-7-5-6-3-1-2-4-8(6)16-10(7)13-11(15)12-9/h1-5H,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCRAXOACCPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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